

Application Notes and Protocols for LY2119620 Radioligand Binding Assay

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For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2119620 is a potent and selective positive allosteric modulator (PAM) of the M₂ and M₄ muscarinic acetylcholine receptors (mAChRs).[1] As a PAM, LY2119620 binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand, acetylcholine, binds. This allosteric modulation enhances the affinity and/or efficacy of orthosteric agonists.[2][3] The tritiated version, [³H]LY2119620, has been developed as a valuable radioligand to directly probe the allosteric binding sites of the human M₂ and M₄ mAChRs.[4][5] This document provides detailed protocols for utilizing [³H]LY2119620 in radioligand binding assays, including saturation and competition experiments, to characterize the interaction of novel compounds with these receptors.

Data Presentation

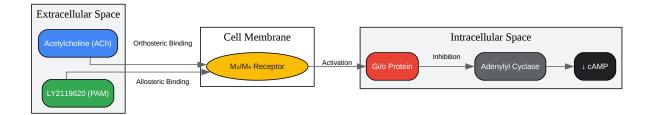
Table 1: Binding Characteristics of LY2119620 at M₂ and M₄ Muscarinic Receptors



Parameter	M ₂ Receptor	M ₄ Receptor	Reference
Allosteric Agonism	23.2 ± 2.18%	16.8 ± 5.01%	[6][7]
KB (Allosteric Site)	~1.9 to 3.4 µM	~1.9 to 3.4 µM	[7]
Cooperativity Factor (α) with ACh	19.5	79.4	[1]
Effect on Bmax (with 10 μM LY2119620)	Increase from 793 ± 1.95 to 2850 ± 162 fmol/mg	Increase from 284 ± 18.3 to 1340 ± 42.2 fmol/mg	[7]

Signaling Pathways and Experimental Workflow

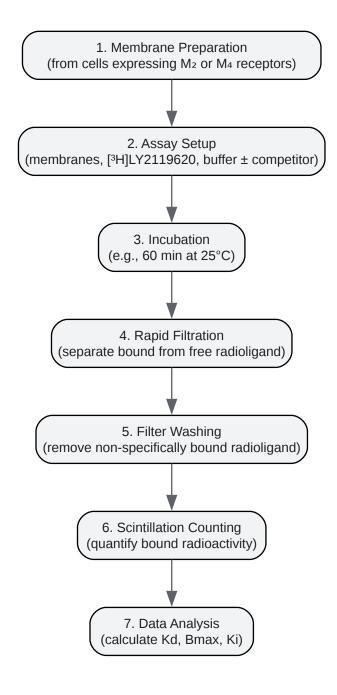
The following diagrams illustrate the signaling pathway of M₂/M₄ muscarinic receptors and the general workflow for the [³H]**LY2119620** radioligand binding assay.



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Caption: M₂/M₄ Muscarinic Receptor Signaling Pathway.





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Caption: Experimental Workflow for [3H]LY2119620 Radioligand Binding Assay.

Experimental Protocols

I. Membrane Preparation from Transfected Cells

This protocol describes the preparation of cell membranes expressing the target muscarinic receptor.



Materials:

- Cells expressing M₂ or M₄ muscarinic receptors
- Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4
- Protease Inhibitor Cocktail
- Cryoprotectant Buffer: Lysis buffer with 10% sucrose
- BCA Protein Assay Kit

Procedure:

- Harvest cells and wash with ice-cold PBS.
- Homogenize the cell pellet in 20 volumes of cold Lysis Buffer containing a protease inhibitor cocktail.
- Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large cellular debris.
- Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
- Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.
- Repeat the centrifugation step (step 4).
- Resuspend the final membrane pellet in Cryoprotectant Buffer.
- Determine the protein concentration using a BCA protein assay.
- Aliquot the membrane preparation and store at -80°C until use.

II. [3H]LY2119620 Saturation Binding Assay

This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [³H]**LY2119620**.



Materials:

- Prepared cell membranes (15 μg protein per well)
- [3H]**LY2119620** (specific activity will vary, note for calculations)
- Assay Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4
- Non-specific binding determinator: 10 μ M of a suitable unlabeled allosteric ligand (e.g., unlabeled **LY2119620**)
- 96-well microplates
- Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
- Scintillation cocktail
- Scintillation counter

Procedure:

- On the day of the assay, thaw the membrane preparation and resuspend in Assay Buffer.
- In a 96-well plate, set up the assay in a final volume of 250 μL per well.
- For total binding wells, add 150 μ L of the membrane preparation, 50 μ L of Assay Buffer, and 50 μ L of varying concentrations of [3 H]**LY2119620** (e.g., 0.2 to 60 nM).
- For non-specific binding wells, add 150 μL of the membrane preparation, 50 μL of the non-specific binding determinator, and 50 μL of the same varying concentrations of [3H]LY2119620.
- Incubate the plate at 25°C for 60 minutes with gentle agitation.[7]
- Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
- Wash the filters four times with ice-cold wash buffer (e.g., Assay Buffer).



- Dry the filters for 30 minutes at 50°C.
- Place the dried filters into scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

Data Analysis:

- Calculate specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM) for each concentration of [3H]LY2119620.
- Plot the specific binding versus the concentration of [3H]LY2119620.
- Fit the data using a non-linear regression model for one-site specific binding to determine the Kd and Bmax values.

III. [3H]LY2119620 Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled test compound for the allosteric site.

Materials:

- Same materials as the saturation binding assay.
- Unlabeled test compounds at various concentrations.

Procedure:

- Follow steps 1 and 2 of the saturation binding assay protocol.
- To each well, add 150 μL of the membrane preparation (15 μg protein), 50 μL of the unlabeled test compound at various concentrations, and 50 μL of a fixed concentration of [³H]**LY2119620** (typically at or near its Kd value).
- For total binding, add 50 μL of Assay Buffer instead of the test compound.
- For non-specific binding, add 50 μL of a high concentration of an unlabeled allosteric ligand.



 Incubate, filter, wash, and count the radioactivity as described in the saturation binding protocol (steps 5-9).

Data Analysis:

- Plot the percentage of specific binding of [3H]LY2119620 against the log concentration of the test compound.
- Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) Where:
 - [L] is the concentration of [3H]LY2119620 used in the assay.
 - Kd is the equilibrium dissociation constant of [³H]LY2119620 determined from the saturation binding assay.

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